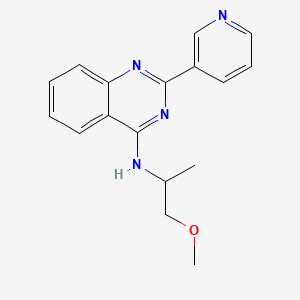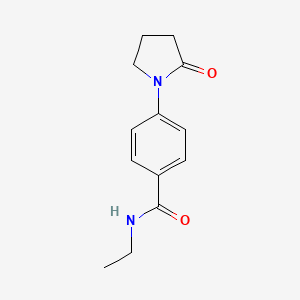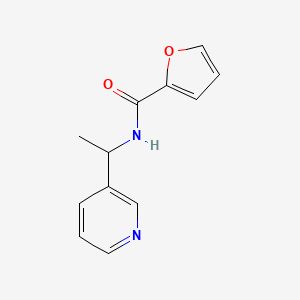![molecular formula C15H18N2O3 B7564403 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one, also known as OPQ or GYKI-52466, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor in a non-competitive manner, meaning that it does not compete with the binding of glutamate to the receptor. Instead, it binds to a site on the receptor that is distinct from the glutamate binding site, resulting in the inhibition of the receptor's function.
Biochemical and Physiological Effects:
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the severity and duration of seizures induced by various convulsants. It has also been found to have neuroprotective effects, preventing the death of neurons in animal models of stroke and neurodegenerative diseases. Additionally, 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its potency and selectivity as an antagonist of the AMPA subtype of glutamate receptors. This allows for precise and specific manipulation of the receptor's function, which is crucial for studying its role in various neurological disorders. However, one limitation of using 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Future Directions
There are several potential future directions for research on 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to investigate the mechanisms underlying its anxiolytic and antidepressant effects. Finally, there is potential for the development of more potent and selective AMPA receptor antagonists based on the structure of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one.
Synthesis Methods
The synthesis of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 2,3-dichloroquinoxaline with 2-oxo-tetrahydrofuran-3-carboxylic acid in the presence of a base. This reaction results in the formation of 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one as a white solid with a melting point of 215-217°C.
Scientific Research Applications
4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the excitatory neurotransmission in the central nervous system. 4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one has been used in a variety of studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
4-[3-(oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMZPXBDVIDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)


![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7564384.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)

![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)